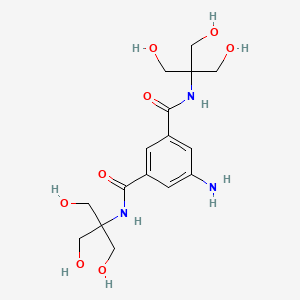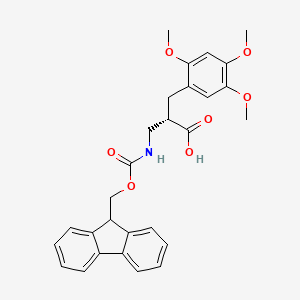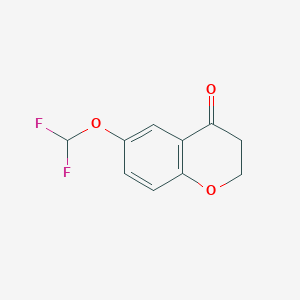
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide is a complex organic compound with the molecular formula C14H21N3O6 It is known for its unique structure, which includes multiple hydroxyl groups and an isophthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide typically involves the reaction of isophthalic acid derivatives with amino alcohols under controlled conditions. One common method involves the use of 5-aminoisophthalic acid as a starting material, which is then reacted with 1,3-dihydroxy-2-(hydroxymethyl)propane in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Similar structure but different hydroxyl group positions.
5-Nitro-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Contains a nitro group instead of an amino group.
5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide: Contains additional iodine atoms.
Uniqueness
5-Amino-N1,N3-bis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)isophthalamide is unique due to its specific arrangement of hydroxyl groups and the presence of an isophthalamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H25N3O8 |
|---|---|
Peso molecular |
387.38 g/mol |
Nombre IUPAC |
5-amino-1-N,3-N-bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H25N3O8/c17-12-2-10(13(26)18-15(4-20,5-21)6-22)1-11(3-12)14(27)19-16(7-23,8-24)9-25/h1-3,20-25H,4-9,17H2,(H,18,26)(H,19,27) |
Clave InChI |
JMHWMNHYMFRONM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)NC(CO)(CO)CO)N)C(=O)NC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)

![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)



![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)


![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)
